1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring, along with the chlorophenyl and trifluoromethylphenyl groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where organic azides react with alkynes to form 1,2,3-triazoles . This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to improve yield and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity . This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which enhance its chemical stability and biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C18H14ClF3N4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClF3N4O/c1-11-16(24-25-26(11)15-7-3-6-14(19)9-15)17(27)23-10-12-4-2-5-13(8-12)18(20,21)22/h2-9H,10H2,1H3,(H,23,27) |
InChI Key |
IBNRTSHEZAGWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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